5-Methyl-1,4-diazepane dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSNHHJBAPATCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among diazepane derivatives include substituents at the 5-position or modifications to the heterocyclic ring. Below is a comparative summary:
Key Observations:
- Aromatic substituents (e.g., difluorophenyl in , bromopyridinyl in ) contribute to π-π stacking interactions, which may improve binding affinity in receptor-targeted applications. Heterocyclic extensions (e.g., oxadiazole in ) introduce additional hydrogen-bonding sites, altering solubility and reactivity .
Solubility :
Dihydrochloride salts generally exhibit higher aqueous solubility than free bases due to ionic dissociation. For example, this compound is stored at room temperature (RT) as a stable powder , whereas its free base requires specialized handling .
Discrepancies and Limitations
- Molecular Formula Inconsistencies : The molecular formula for 5-(Trifluoromethyl)-1,4-diazepane dihydrochloride (C₆H₁₂ClF₃N₂) conflicts with the expected formula for a dihydrochloride salt (C₆H₁₀F₃N₂·2HCl). This suggests either a typographical error or incomplete data in the source material.
- CAS Number Variability : Some compounds (e.g., this compound) lack universally recognized CAS numbers, relying instead on supplier-specific identifiers (e.g., EN300-744155 ).
Q & A
Q. What are the established synthetic routes for 5-methyl-1,4-diazepane dihydrochloride, and how do reaction conditions influence yield and stereochemistry?
The synthesis typically involves cyclocondensation of precursors like diamines and carbonyl compounds. For example, fluorination of azepane derivatives under controlled conditions (e.g., using cesium fluoride in DMSO at 50°C) can yield analogs with specific substitution patterns . The (5S)-stereochemistry is critical for biological activity and is controlled via chiral catalysts or resolution techniques. Optimized conditions (e.g., continuous flow chemistry) enhance purity and scalability . Key factors include temperature, solvent polarity, and stoichiometric ratios of reagents.
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed via HPLC (>95% purity thresholds) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Structural validation employs H/C NMR to confirm the methyl group at position 5 and the diazepane ring’s conformation. X-ray crystallography may resolve stereochemical ambiguities in enantiomerically pure forms . Thermal stability is tested via differential scanning calorimetry (DSC), with decomposition points around 239–241°C .
Q. What biological activities are associated with this compound, and how are these evaluated experimentally?
The compound modulates neurotransmitter systems (e.g., GABA receptors) and enzyme activity (e.g., kinases). In vitro assays include competitive binding studies (IC values) and enzymatic inhibition using fluorogenic substrates. In vivo models (e.g., rodent anxiety tests) assess behavioral effects. Its hydrochloride salt enhances solubility for dose-response studies in physiological buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies often arise from stereochemical variations (e.g., 5R vs. 5S enantiomers) or assay conditions (e.g., pH-dependent receptor affinity). Meta-analyses of binding constants (K) and computational docking studies (e.g., AutoDock Vina) clarify structure-activity relationships. Cross-validation using orthogonal assays (e.g., SPR vs. radioligand binding) mitigates methodological biases .
Q. What experimental designs are optimal for studying the compound’s receptor interaction kinetics?
Surface plasmon resonance (SPR) provides real-time association/dissociation rates (k, k) for receptor-ligand binding. Radiolabeled analogs (e.g., H-tagged) enable saturation and competition binding assays. Förster resonance energy transfer (FRET) probes conformational changes in receptors upon ligand binding .
Q. How does the methyl group at position 5 influence the compound’s metabolic stability compared to non-methylated analogs?
The methyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), as shown in hepatic microsome assays. Comparative LC-MS/MS studies of parent compound and metabolites (e.g., hydroxylated derivatives) quantify half-life differences. Non-methylated analogs exhibit faster clearance in pharmacokinetic models .
Q. What strategies mitigate degradation of this compound in long-term stability studies?
Degradation pathways (hydrolysis, oxidation) are monitored via accelerated stability testing (40°C/75% RH). Lyophilization or storage in inert atmospheres (argon) extends shelf life. Analytical methods like GC-FID with internal standards track degradation products (e.g., oxidized diazepane derivatives) .
Q. How do structural modifications (e.g., fluorination or methoxy substitutions) alter the compound’s physicochemical and pharmacological profile?
Fluorination increases lipophilicity (logP) and blood-brain barrier permeability, while methoxy groups enhance water solubility. Comparative studies using analogs (e.g., 6-methoxymethyl or 4,4-difluoro derivatives) reveal trade-offs between bioavailability and target engagement. QSAR models predict optimal substituents for desired properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
